

Spectroscopic and Analytical Profile of 10-Oxo Docetaxel: A Technical Overview

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Compound of Interest

Compound Name: 10-Oxo Docetaxel

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This technical guide provides a comprehensive overview of the analytical data and methodologies related to **10-Oxo Docetaxel**, a significant impurity and derivative of the widely used anticancer agent, Docetaxel. While specific, publicly available raw Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **10-Oxo Docetaxel** are limited in the scientific literature, this document compiles its known physicochemical properties and presents detailed, representative experimental protocols that can be applied for its isolation and characterization.

Physicochemical Properties of 10-Oxo Docetaxel

10-Oxo Docetaxel, also known as Docetaxel Impurity B, is a critical compound to monitor in the manufacturing and stability testing of Docetaxel.^{[1][2]} Its key identifying information and computed properties are summarized below.

Property	Value	Source
IUPAC Name	[4-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.0 ^{3,10} .0 ^{4,7}]heptadec-13-en-2-yl] benzoate	[3]
Molecular Formula	C ₄₃ H ₅₁ NO ₁₄	[1][2]
Molecular Weight	805.86 g/mol	[1][2]
Exact Mass	805.33095530 Da	[3]
CAS Number	167074-97-7	[1][2]
Synonyms	Docetaxel Impurity B, 6-Oxo Docetaxel (USP), 10-Deoxy-10-Oxo Docetaxel (EP)	[4][5]
Appearance	White to off-white solid	[4]
Storage	2-8°C	[4]

Mass Spectrometry Data

While a specific mass spectrum for **10-Oxo Docetaxel** is not publicly available, the expected mass-to-charge ratios (m/z) for common adducts in electrospray ionization (ESI) mass spectrometry can be predicted based on its molecular weight.

Ion Species	Expected m/z
[M+H] ⁺	806.338
[M+Na] ⁺	828.320
[M+K] ⁺	844.294
[M-H] ⁻	804.324

Experimental Protocols

The following protocols are representative methodologies for the isolation and characterization of docetaxel impurities and can be adapted for **10-Oxo Docetaxel**.

Isolation of 10-Oxo Docetaxel by Preparative HPLC

This protocol outlines a general procedure for isolating **10-Oxo Docetaxel** from a mixture of Docetaxel and its related impurities using preparative High-Performance Liquid Chromatography (HPLC).

a) Sample Preparation: A crude mixture of Docetaxel, potentially from a forced degradation study to enrich the concentration of impurities, is dissolved in a minimal amount of a suitable solvent, such as methanol or acetonitrile, and diluted with the initial mobile phase. The solution is then filtered through a 0.45 µm filter to remove any particulate matter before injection.

b) HPLC Conditions:

- Column: A C18 reverse-phase preparative column (e.g., 250 mm x 21.2 mm, 5 µm particle size).
- Mobile Phase A: Water
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient would start at a lower percentage of Mobile Phase B and gradually increase to elute compounds of increasing hydrophobicity. The exact gradient should be optimized based on the separation of the target impurity from other components.
- Flow Rate: Appropriate for the column dimensions, typically in the range of 15-25 mL/min.
- Detection: UV detection at 230 nm.
- Fraction Collection: Fractions are collected based on the elution time of the peak corresponding to **10-Oxo Docetaxel**. The identity of the collected fractions should be confirmed by analytical HPLC.

c) Post-Isolation Processing: The collected fractions containing purified **10-Oxo Docetaxel** are pooled. The organic solvent (acetonitrile) is removed using a rotary evaporator. The remaining aqueous solution is then lyophilized to obtain **10-Oxo Docetaxel** as a solid.

Characterization by Mass Spectrometry

This protocol describes the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the confirmation of the molecular weight of isolated **10-Oxo Docetaxel**.

a) LC-MS System: An HPLC system coupled to a mass spectrometer, typically a quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.

b) LC Conditions:

- Column: A C18 reverse-phase analytical column (e.g., 150 mm x 4.6 mm, 3.5 μ m particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to achieve good separation.
- Flow Rate: 0.5-1.0 mL/min.
- Injection Volume: 5-10 μ L.

c) MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: A range appropriate to detect the expected m/z of the protonated molecule (e.g., m/z 100-1000).
- Data Analysis: The resulting mass spectrum should be analyzed for the presence of the $[M+H]^+$ ion and other potential adducts to confirm the molecular weight of **10-Oxo Docetaxel**.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ^1H and ^{13}C NMR spectra to elucidate the structure of **10-Oxo Docetaxel**.

a) Sample Preparation: Approximately 5-10 mg of the isolated and dried **10-Oxo Docetaxel** is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6), in a 5 mm NMR tube.

b) NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

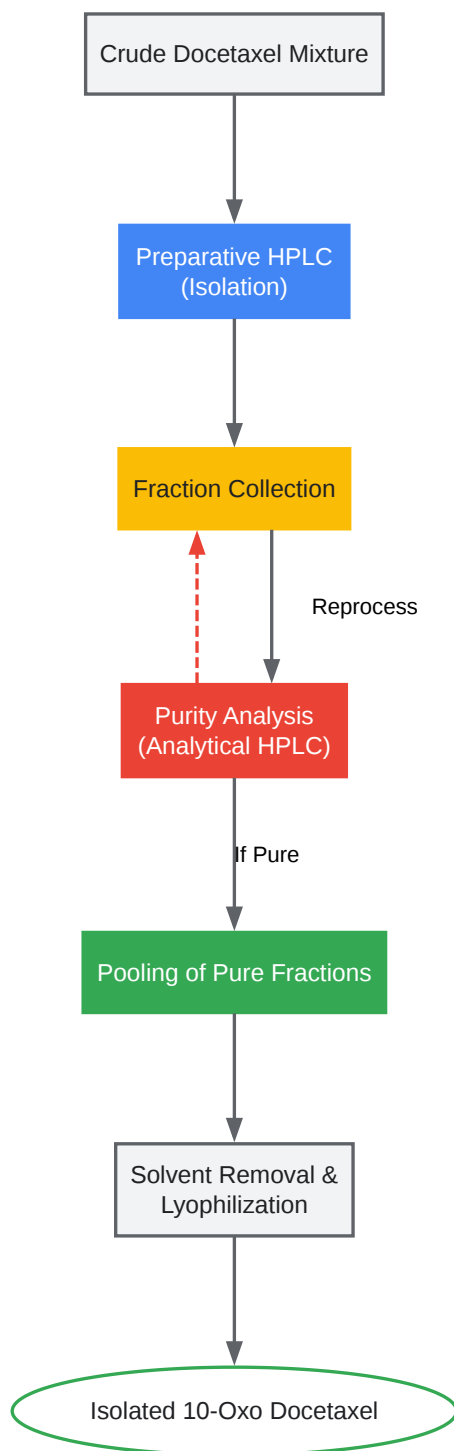
c) Data Acquisition:

- ^1H NMR: A standard proton experiment is performed. Key parameters to set include the spectral width, number of scans, and relaxation delay.
- ^{13}C NMR: A standard carbon experiment (e.g., with proton decoupling) is performed.
- 2D NMR (Optional but Recommended): To aid in structure confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

d) Data Processing and Analysis: The acquired Free Induction Decays (FIDs) are processed (Fourier transformation, phase correction, and baseline correction). The resulting spectra are analyzed for chemical shifts, signal multiplicities, and integration values to confirm the structure of **10-Oxo Docetaxel**.

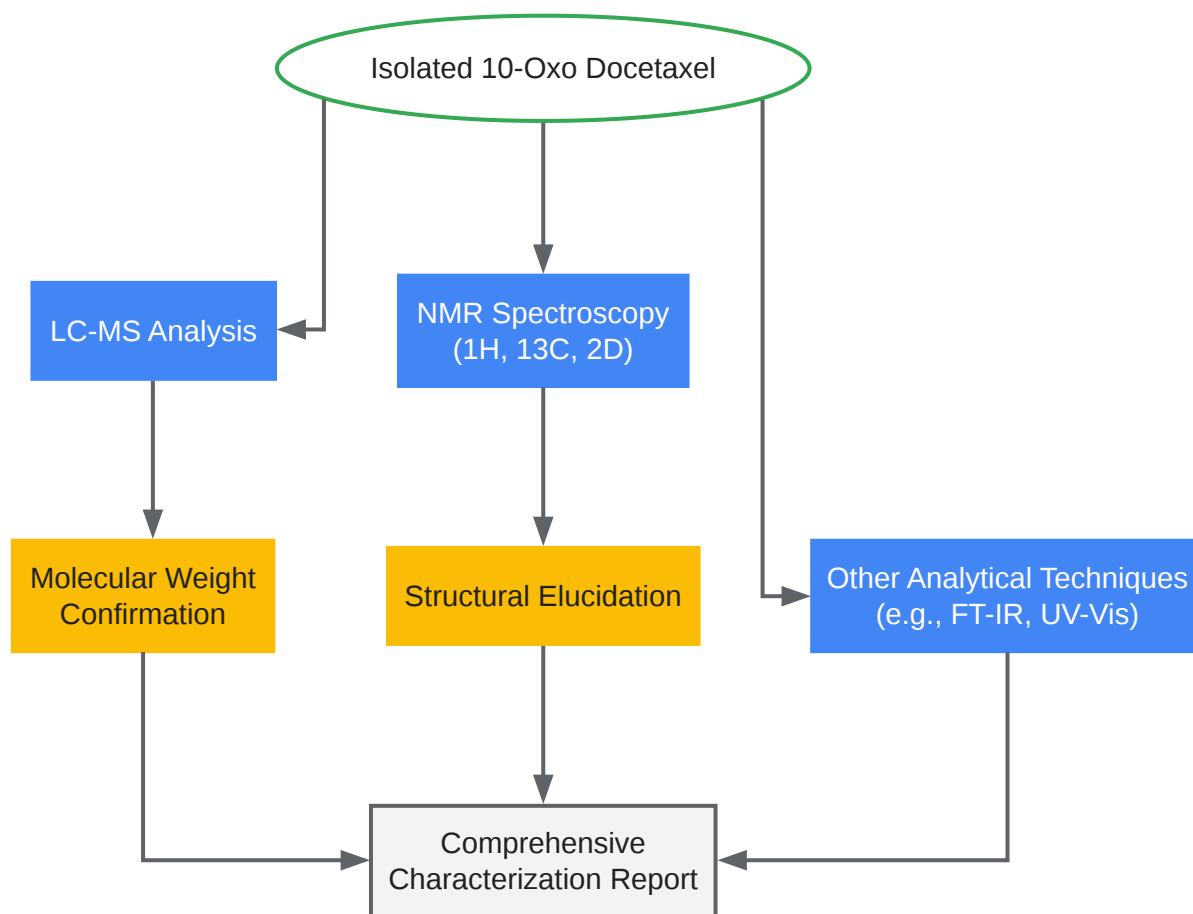
Visualizations

The following diagrams illustrate key workflows in the analysis of pharmaceutical impurities like **10-Oxo Docetaxel**.



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Workflow for the Isolation of **10-Oxo Docetaxel**.



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Process for the Spectroscopic Characterization of an Impurity.

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